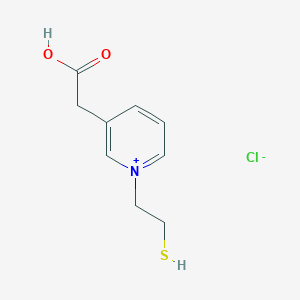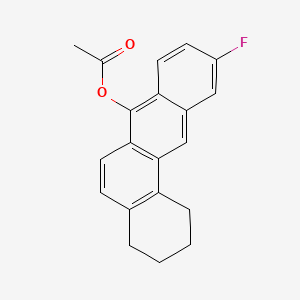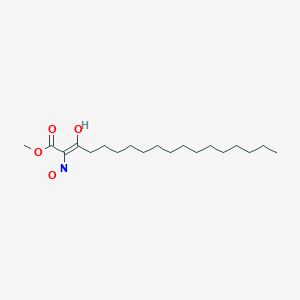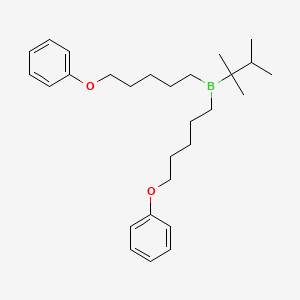
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of functional groups such as carboxymethyl and sulfanylethyl in the molecule suggests potential reactivity and utility in different chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is functionalized to introduce the carboxymethyl and sulfanylethyl groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced under specific conditions.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylethyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the carboxymethyl group may result in ester or amide derivatives.
科学研究应用
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The carboxymethyl and sulfanylethyl groups may interact with enzymes or receptors, modulating their activity. The pyridinium ring can also participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
Pyridinium Chloride: A simpler analog without the carboxymethyl and sulfanylethyl groups.
Nicotinamide Adenine Dinucleotide (NAD+): A biologically relevant pyridinium compound involved in redox reactions.
属性
| 103868-63-9 | |
分子式 |
C9H12ClNO2S |
分子量 |
233.72 g/mol |
IUPAC 名称 |
2-[1-(2-sulfanylethyl)pyridin-1-ium-3-yl]acetic acid;chloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)6-8-2-1-3-10(7-8)4-5-13;/h1-3,7H,4-6H2,(H-,11,12,13);1H |
InChI 键 |
KLFCHFJKYXWOOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C[N+](=C1)CCS)CC(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)

![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/no-structure.png)


![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)



